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Compound of Interest

Compound Name: [Tyr8]-Substance P

Cat. No.: B1353927

An In-depth Technical Guide to [Tyr8]-Substance P: Structure, Properties, and Experimental
Considerations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, playing
a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous
systems.[1][2] It is primarily involved in pain transmission, inflammation, and smooth muscle
contraction through its interaction with neurokinin receptors (NKRs), particularly the high-affinity
neurokinin-1 receptor (NK1R).[1][3][4][5][6]

[Tyr8]-Substance P is a synthetic analogue of Substance P where the phenylalanine residue
at position 8 is substituted with a tyrosine residue. This substitution provides a key site for
radioiodination (e.g., with 12]), making [Tyr8]-Substance P an invaluable tool for receptor
binding assays, autoradiography, and radioimmunoassays.[3][7] This guide provides a
comprehensive overview of the structure, chemical properties, and key experimental
methodologies related to [Tyr8]-Substance P.

Structure and Chemical Properties

[Tyr8]-Substance P is an undecapeptide with an amidated C-terminus. The substitution of
phenylalanine with tyrosine at position 8 is the defining structural difference from native
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Substance P.
e Amino Acid Sequence: Arg-Pro-Lys-Pro-GIn-GIn-Phe-Tyr-Gly-Leu-Met-NHz[3][8][9][10][11]

o Native Substance P Sequence: Arg-Pro-Lys-Pro-GIn-GIn-Phe-Phe-Gly-Leu-Met-NHz[1]

Physicochemical Data

The key chemical and physical properties of [Tyr8]-Substance P are summarized in the table

below.

Property Value References

Molecular Formula Ce3HosN18014S [71197[11]

Molecular Weight ~1363.6 g/mol [718noniiniz]
White to off-white lyophilized

Appearance [71081[11][12]
powder

Purity (typical) >95% (as determined by I

uri ica
Y P HPLC)
Isoelectric Point (pl) High (predicted > 10)

- Soluble in distilled water (up to
Solubility o [11]
2 mg/mL) and acetonitrile

N Store at -20°C, protect from
Storage Conditions ] ] ) [B17111][12]
light. Product is hygroscopic.

Note on Isoelectric Point (pl): The exact experimental pl is not cited in the provided literature.
However, due to the presence of two basic residues (Arginine and Lysine) and a single N-
terminal amino group, the peptide carries a significant positive charge at neutral pH. Its pl is
therefore predicted to be in the high basic range.

Synthesis and Purification

[Tyr8]-Substance P is chemically synthesized using automated solid-phase peptide synthesis
(SPPS) methodologies, followed by purification to achieve high purity for research use.[10]
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Synthesis and Purification Workflow

The general workflow for producing research-grade [Tyr8]-Substance P is outlined below.

Synthesis and Purification Workflow

1. Solid-Phase Peptide Synthesis (SPPS)
(Fmoc Chemistry)

FA Cocktail

2. Cleavage from Resin
& Side-Chain Deprotection

l

3. Crude Peptide Precipitation
(Cold Ether)

;

4. Purification
(Reversed-Phase HPLC)

Purity & Identity Check

5. Quality Control Analysis
(HPLC & Mass Spectrometry)

;

6. Lyophilization

Click to download full resolution via product page

Figure 1: General workflow for the synthesis and purification of [Tyr8]-Substance P.
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Experimental Protocol: Solid-Phase Synthesis and
Purification

Synthesis: The peptide is assembled on a Rink Amide resin using an automated peptide
synthesizer. Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed. Each
amino acid is double-coupled using an activating agent like HBTU/DIPEA in DMF.

Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin, and all
side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically
containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

Precipitation and Washing: The crude peptide is precipitated from the TFA solution using cold
diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove
scavengers.

Purification: The crude peptide is dissolved in a minimal amount of aqueous buffer (e.g.,
0.1% TFA in water) and purified using preparative reversed-phase high-performance liquid
chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient.

Analysis: The purity and identity of the collected fractions are confirmed by analytical RP-
HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Lyophilization: Pure fractions are pooled and lyophilized to yield the final white powder.

Biological Activity and Signaling Pathways

[Tyr8]-Substance P is a biologically active analogue of Substance P, exerting its effects

primarily through the NK1 receptor, a G-protein coupled receptor (GPCR).[3][7][10]

Biological Activity Profile
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Parameter Description References
Primary Target Neurokinin-1 Receptor (NK1R)  [1][3][4]
Receptor Family Tachykinin Receptor (GPCR) [1][2]
Functional Activity Agonist [10]

Shows similar biological
activity to native Substance P
in contracting guinea pig ileum
Potency ] ] [8][10]
and reducing canine blood
pressure, sometimes requiring

a slightly higher dose.

Used as a radioligand tracer in
Key Applications receptor binding and [31[7]
distribution studies.

NK1 Receptor Signhaling Pathway

Activation of the NK1R by [Tyr8]-Substance P initiates a canonical Gag/11 signaling cascade,
leading to the activation of downstream effector pathways. This signaling is critical in mediating

inflammatory and nociceptive responses.
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Figure 2: Simplified signaling cascade following [Tyr8]-Substance P binding to the NK1
receptor.

The binding of [Tyr8]-Substance P to NK1R activates the Gaq protein, which in turn stimulates
Phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into
two second messengers: inositol 1,4,5-trisphosphate (IPs) and diacylglycerol (DAG).[2][13] IP3
triggers the release of intracellular calcium (Ca?*) from the endoplasmic reticulum, while DAG,
along with Ca?*, activates Protein Kinase C (PKC). These events lead to the activation of
downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade,
ultimately resulting in various cellular responses.[14]

Key Experimental Protocols

The unique structure of [Tyr8]-Substance P makes it ideal for use in receptor binding and
functional assays.

Radioligand Receptor Binding Assay

This assay quantifies the binding of [Tyr8]-Substance P to the NK1 receptor, typically using a
competitive binding format with 12°|-labeled [Tyr8]-Substance P.
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Radioligand Binding Assay Workflow

1. Prepare Membranes
(from cells/tissue expressing NK1R)

'

2. Incubate Components
(Membranes + 125|-[Tyr8]-SP +
Unlabeled Competitor)

l

3. Separate Bound & Free Ligand
(Rapid Filtration over GF/B filters)

l

4. Wash Filters
(Remove non-specific binding)

'

5. Quantify Radioactivity
(Gamma Counter)

l

6. Data Analysis
(Calculate Ki/ICso)

Click to download full resolution via product page

Figure 3: Workflow for a competitive radioligand binding assay using [Tyr8]-Substance P.

 Membrane Preparation: Homogenize cells or tissues expressing NK1R in a cold buffer (e.g.,
50 mM Tris-HCI, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane
pellet in an appropriate assay buffer.

o Assay Setup: In a 96-well plate, add:
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[e]

Assay Buffer (50 mM Tris-HCI, 3 mM MnClz, 0.02% BSA).

o

A fixed concentration of 125|-[Tyr8]-Substance P (e.g., 25-50 pM).

[¢]

Increasing concentrations of unlabeled [Tyr8]-Substance P or other test compounds (for
competition curve).

[¢]

For non-specific binding (NSB), add a high concentration of unlabeled Substance P (e.g.,
1 uM).

 Incubation: Add the membrane preparation to initiate the binding reaction. Incubate for a
defined period (e.g., 60 minutes) at room temperature.

« Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass
fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound
radioligand from the free radioligand.

e Washing: Quickly wash the filters with ice-cold wash buffer to reduce non-specific binding.

» Counting: Place the filters in vials and measure the bound radioactivity using a gamma
counter.

o Data Analysis: Plot the percentage of specific binding against the log concentration of the
competitor. Fit the data to a sigmoidal dose-response curve to determine the 1Cso, which can
be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of NK1R activation by monitoring the
increase in intracellular calcium concentration ([Ca2*]i), a direct result of the IPs-mediated
signaling pathway.

o Cell Preparation: Plate cells stably or transiently expressing the NK1R (e.g., HEK293 or
CHO cells) in a black, clear-bottom 96-well plate and grow to confluence.

e Dye Loading: Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt
Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4
AM) for 45-60 minutes at 37°C.
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o Assay: Wash the cells again to remove excess dye. Place the plate into a fluorescence plate
reader (e.g., FLIPR, FlexStation).

o Compound Addition: Record a baseline fluorescence reading. Add varying concentrations of
[Tyr8]-Substance P to the wells and immediately begin measuring the fluorescence intensity
over time (typically for 1-2 minutes).

o Data Analysis: The increase in fluorescence corresponds to the increase in [CaZ*]i.
Determine the maximum fluorescence response for each concentration. Plot the response
against the log concentration of [Tyr8]-Substance P and fit the data to a sigmoidal dose-
response curve to calculate the ECso value, which represents the potency of the peptide.

Conclusion

[Tyr8]-Substance P is a crucial synthetic analogue of Substance P that retains potent
biological activity at the NK1 receptor. Its primary utility lies in the tyrosine residue at position 8,
which serves as an efficient site for radiolabeling, making it an indispensable tool for
researchers studying the tachykinin system. The detailed structural information and
experimental protocols provided in this guide offer a robust framework for its application in
receptor pharmacology, signal transduction studies, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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